5-Amino-biphenyl-2-carboxylic acid methyl ester
Overview
Description
5-Amino-biphenyl-2-carboxylic acid methyl ester is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, featuring an amino group at the 5-position and a carboxylic acid methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-biphenyl-2-carboxylic acid methyl ester typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Reduction: The nitro group of 4-nitrobiphenyl is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-aminobiphenyl.
Carboxylation: 4-Aminobiphenyl undergoes a carboxylation reaction with carbon dioxide in the presence of a base to form 5-amino-biphenyl-2-carboxylic acid.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-biphenyl-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Nitro-biphenyl-2-carboxylic acid methyl ester.
Reduction: 5-Amino-biphenyl-2-carboxylic acid methyl alcohol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-biphenyl-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-biphenyl-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-biphenyl-2-carboxylic acid methyl ester
- 5-Nitro-biphenyl-2-carboxylic acid methyl ester
- 5-Amino-biphenyl-2-carboxylic acid ethyl ester
Uniqueness
5-Amino-biphenyl-2-carboxylic acid methyl ester is unique due to the specific positioning of the amino and ester groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.
Properties
IUPAC Name |
methyl 4-amino-2-phenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQJWALJLIKPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262876 | |
Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51990-95-5 | |
Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51990-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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